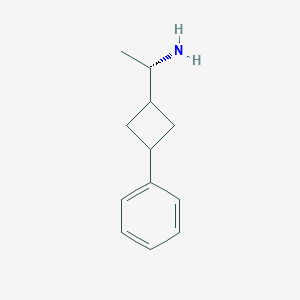

2-Methoxy-5-(pyridin-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

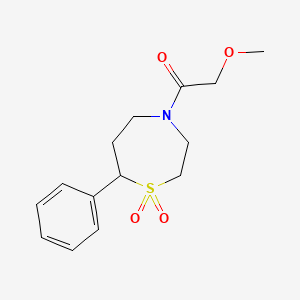

2-Methoxy-5-(pyridin-2-yl)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . Its IUPAC name is 2-methoxy-5-(2-pyridinyl)aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in various chemical reactions. For instance, 2-(Pyridin-2-yl)aniline has been used as a directing group for C–H amination mediated by cupric acetate .Physical And Chemical Properties Analysis

This compound has a melting point of 97-99°C . It’s stored at room temperature and is available in solid form .科学的研究の応用

Synthesis and Spectroscopic Properties : 2-Methoxy-5-(pyridin-2-yl)aniline has been utilized in the synthesis of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands. These complexes exhibit notable fluorescent properties and are characterized by their spectroscopic properties (Basu Baul et al., 2014).

C-H Bond Amination : This compound has been identified as a directing group for sp2 C-H bond amination mediated by cupric acetate. It facilitates effective amination with various amines, highlighting its potential in organic synthesis (Zhao et al., 2017).

Synthesis of Azo-Coumarins and Schiff’s Bases : It is used in condensation reactions for synthesizing novel substituted azo-coumarins and Schiff’s bases, showcasing its versatility in creating structurally diverse compounds (Pareek et al., 2009).

C-Met Kinase Inhibitors Study : This compound is involved in docking studies for kinase inhibitors, particularly in understanding the molecular orientations and active conformations of inhibitors (Caballero et al., 2011).

EGFR Kinase Inhibition : It has been used in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. This indicates its relevance in therapeutic research, particularly in cancer treatment (Boros et al., 2004).

Coordination Chemistry : It plays a role in the synthesis and characterization of Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized N-heterocyclic carbene, contributing to the understanding of coordination chemistry and metal-ligand interactions (Zhuang et al., 2013).

Palladium Complexes : The compound has been used to synthesize novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands. These complexes are characterized to understand their structure and potential applications (Dridi et al., 2014).

Catalytic Applications : It is involved in the synthesis of (imino)pyridine palladium(II) complexes used as selective ethylene dimerization catalysts. This highlights its role in catalysis and potential industrial applications (Nyamato et al., 2015).

特性

IUPAC Name |

2-methoxy-5-pyridin-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADUUDUGSTQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)